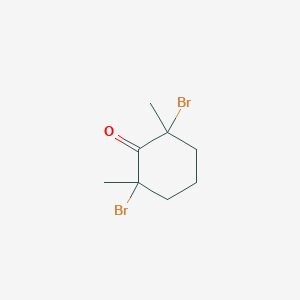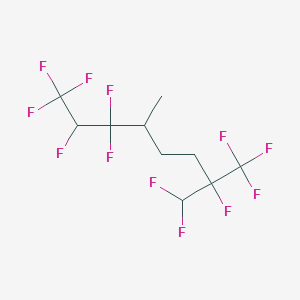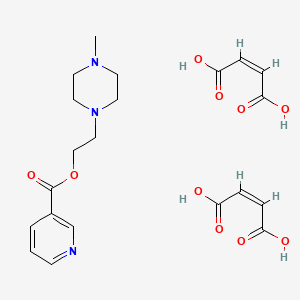![molecular formula C10H18N2O4 B14622469 3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid) CAS No. 58657-68-4](/img/structure/B14622469.png)
3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid): is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 3-methylbutanoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) typically involves the following steps:
Formation of the Diazenediyl Linkage: The diazenediyl group can be introduced through the reaction of appropriate precursors under controlled conditions. This often involves the use of diazonium salts and coupling agents.
Attachment of 3-Methylbutanoic Acid Moieties: The 3-methylbutanoic acid groups are then attached to the diazenediyl linkage through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Common methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
化学反应分析
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazenediyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
相似化合物的比较
Similar Compounds
3-Methylbutanoic Acid: A simpler analog with a single 3-methylbutanoic acid moiety.
Diazenediyl Compounds: Other compounds containing the diazenediyl group, such as azobenzene derivatives.
Uniqueness
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) is unique due to its dual 3-methylbutanoic acid groups linked by a diazenediyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity and applications not observed in simpler analogs.
属性
CAS 编号 |
58657-68-4 |
|---|---|
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-[(1-carboxy-2-methylpropan-2-yl)diazenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,5-7(13)14)11-12-10(3,4)6-8(15)16/h5-6H2,1-4H3,(H,13,14)(H,15,16) |
InChI 键 |
KWNFRNNOAFUUSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
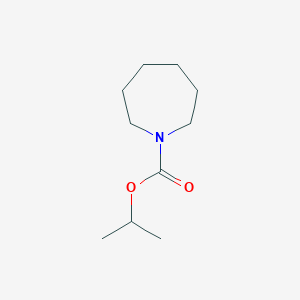
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
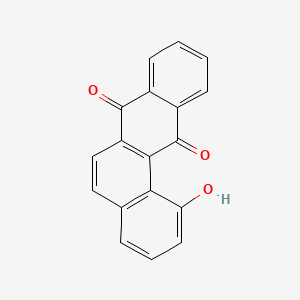

methanone](/img/structure/B14622427.png)
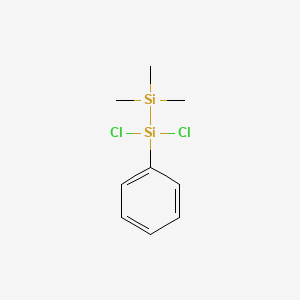
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
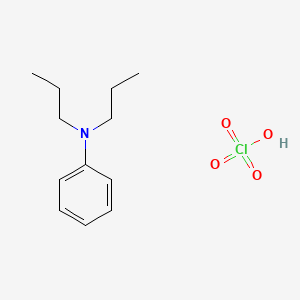
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)

